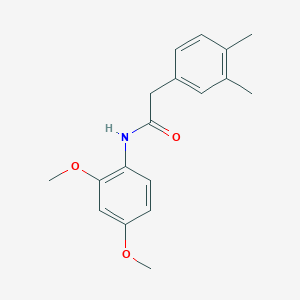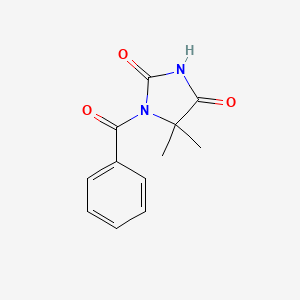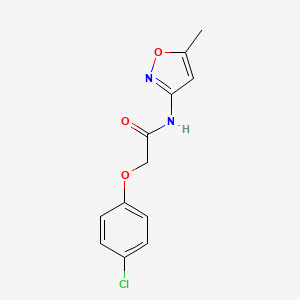
N-(2,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)acetamide, commonly known as DMC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of DMC is not fully understood, but it is believed to act by inhibiting enzymes and receptors in the body. In cancer treatment, DMC has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease, DMC has been shown to inhibit the aggregation of beta-amyloid, which is the main component of plaques in the brain. In epilepsy, DMC has been shown to enhance the activity of GABA receptors, which are involved in the regulation of neuronal activity.
Biochemical and Physiological Effects
DMC has been shown to have various biochemical and physiological effects in the body. In cancer treatment, DMC has been shown to induce cell cycle arrest and apoptosis in cancer cells. In Alzheimer's disease, DMC has been shown to improve cognitive function and reduce the accumulation of beta-amyloid in the brain. In epilepsy, DMC has been shown to reduce seizure activity and improve neuronal activity in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DMC in lab experiments is its ability to selectively target enzymes and receptors in the body. This makes it a useful tool for studying the mechanisms of various diseases and developing new treatments. However, one of the limitations of using DMC is its low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on DMC. One area of research is the development of new treatments for cancer, Alzheimer's disease, and epilepsy using DMC. Another area of research is the synthesis of new materials and polymers using DMC as a precursor. Additionally, further studies are needed to fully understand the mechanism of action of DMC and its potential applications in other fields.
Conclusion
In conclusion, N-(2,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)acetamide, or DMC, is a chemical compound that has potential applications in various fields such as medicine, agriculture, and material science. Its selective targeting of enzymes and receptors in the body makes it a useful tool for studying the mechanisms of various diseases and developing new treatments. Further research is needed to fully understand the mechanism of action of DMC and its potential applications in other fields.
Synthesemethoden
The synthesis of DMC involves the condensation of 2,4-dimethoxybenzaldehyde and 3,4-dimethylphenylacetonitrile in the presence of a base catalyst. The reaction is carried out under reflux in a solvent such as ethanol or methanol. The resulting product is then purified through recrystallization to obtain the pure form of DMC.
Wissenschaftliche Forschungsanwendungen
DMC has been studied extensively for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, DMC has shown promising results in the treatment of cancer, Alzheimer's disease, and epilepsy. In agriculture, DMC has been used as a pesticide due to its ability to inhibit the growth of fungi and bacteria. In material science, DMC has been used as a precursor for the synthesis of polymers and other materials.
Eigenschaften
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-12-5-6-14(9-13(12)2)10-18(20)19-16-8-7-15(21-3)11-17(16)22-4/h5-9,11H,10H2,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFYZDSDEARUNDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=O)NC2=C(C=C(C=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(1,3-benzothiazol-2-yl)propyl]-5-oxo-1-(4-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5688703.png)
![2-[(2E)-3-phenyl-2-propen-1-yl]-8-[3-(1H-tetrazol-1-yl)propyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5688726.png)

![2-[(4-chlorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5688743.png)
![2-(2-oxa-7-azaspiro[4.5]dec-7-ylcarbonyl)-4H-chromen-4-one](/img/structure/B5688750.png)

![N-{(3R*,4S*)-1-[(dimethylamino)sulfonyl]-4-isopropyl-3-pyrrolidinyl}acetamide](/img/structure/B5688756.png)
![rel-(3R,4S)-1-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-4-cyclopropyl-N,N-dimethyl-3-pyrrolidinamine hydrochloride](/img/structure/B5688764.png)
![4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(1-propyl-1H-imidazol-2-yl)methyl]piperidine](/img/structure/B5688767.png)
![6-fluoro-2-methyl-3-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4-quinolinol](/img/structure/B5688775.png)

![2-(2,5-dioxo-1-imidazolidinyl)-N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)acetamide](/img/structure/B5688794.png)

